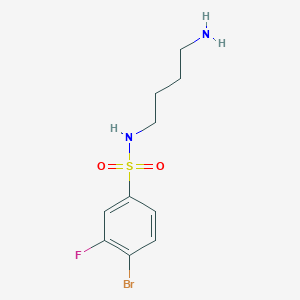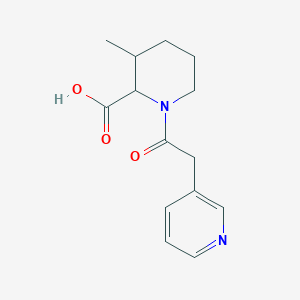
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid, also known as MPPA, is a synthetic compound that belongs to the class of piperidine carboxylic acids. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid is not yet fully understood. However, it has been suggested that 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid is also relatively inexpensive compared to other compounds with similar properties. However, 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has some limitations for use in lab experiments. It has poor solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for dissolution. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid also has low bioavailability and may require the use of specialized delivery systems for in vivo studies.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid. One potential area of study is the development of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid-based drug delivery systems for the treatment of cancer and inflammation. Another potential area of study is the investigation of the mechanism of action of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid and the identification of its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid in vivo and to determine its potential for clinical use.
Conclusion:
In conclusion, 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid is a promising compound with potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, and has several advantages for use in lab experiments. However, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid and to evaluate its potential for clinical use.
Métodos De Síntesis
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid can be synthesized by reacting 3-methylpiperidine-2,6-dione with 3-pyridineacetyl chloride in the presence of a base such as triethylamine. The reaction yields 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid as a white solid with a melting point of 178-180°C.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-7-16(13(10)14(18)19)12(17)8-11-5-2-6-15-9-11/h2,5-6,9-10,13H,3-4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRJKROFHKWQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-pyridin-3-ylacetyl)piperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)
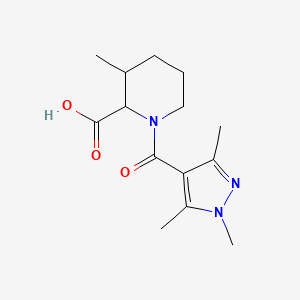

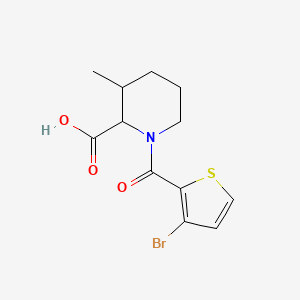
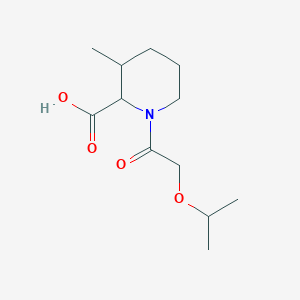
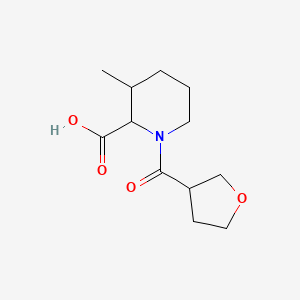
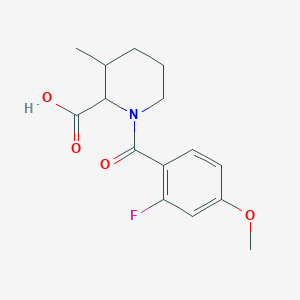
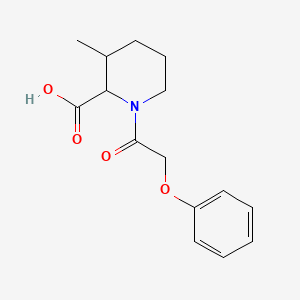
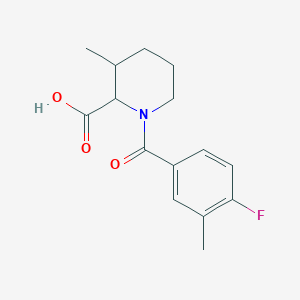
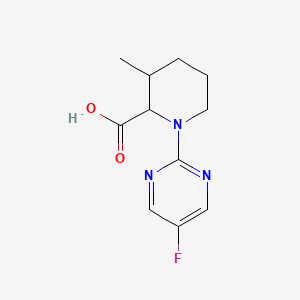
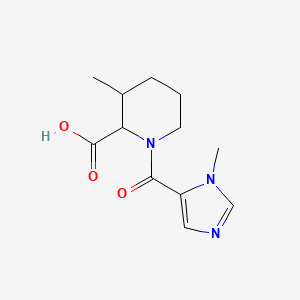
![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
